Cas no 67433-52-7 (5-\u200b(Aminomethyl)\u200b-\u200b1-\u200bethyl-2-\u200bpyrrolidinone)
5-\u200b(Aminomethyl)\u200b-\u200b1-\u200bethyl-2-\u200bpyrrolidinone Chemical and Physical Properties
Names and Identifiers
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- 2-PYRROLIDINONE, 5-(AMINOMETHYL)-1-ETHYL-
- Amisulpride Impurity 33
- 5-?(Aminomethyl)?-?1-?ethyl-2-?pyrrolidinone
- DTXSID901280343
- 67433-52-7
- AKOS006350683
- 5-(aminomethyl)-1-ethylpyrrolidin-2-one
- SCHEMBL11518007
- 5-(Aminomethyl)-1-ethyl-2-pyrrolidinone
- 5-\u200b(Aminomethyl)\u200b-\u200b1-\u200bethyl-2-\u200bpyrrolidinone
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- Inchi: 1S/C7H14N2O/c1-2-9-6(5-8)3-4-7(9)10/h6H,2-5,8H2,1H3
- InChI Key: YNYYSFWJFKGSEY-UHFFFAOYSA-N
- SMILES: O=C1CCC(CN)N1CC
Computed Properties
- Exact Mass: 142.110613074g/mol
- Monoisotopic Mass: 142.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 46.3Ų
5-\u200b(Aminomethyl)\u200b-\u200b1-\u200bethyl-2-\u200bpyrrolidinone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A619060-5mg |
5-\u200b(Aminomethyl)\u200b-\u200b1-\u200bethyl-2-\u200bpyrrolidinone |
67433-52-7 | 5mg |
$ 69.00 | 2023-04-19 | ||
| TRC | A619060-10mg |
5-\u200b(Aminomethyl)\u200b-\u200b1-\u200bethyl-2-\u200bpyrrolidinone |
67433-52-7 | 10mg |
$ 104.00 | 2023-04-19 | ||
| TRC | A619060-25mg |
5-\u200b(Aminomethyl)\u200b-\u200b1-\u200bethyl-2-\u200bpyrrolidinone |
67433-52-7 | 25mg |
$ 224.00 | 2023-04-19 | ||
| TRC | A619060-50mg |
5-\u200b(Aminomethyl)\u200b-\u200b1-\u200bethyl-2-\u200bpyrrolidinone |
67433-52-7 | 50mg |
$ 420.00 | 2023-04-19 | ||
| TRC | A619060-100mg |
5-\u200b(Aminomethyl)\u200b-\u200b1-\u200bethyl-2-\u200bpyrrolidinone |
67433-52-7 | 100mg |
$ 810.00 | 2023-04-19 | ||
| TRC | A619060-250mg |
5-\u200b(Aminomethyl)\u200b-\u200b1-\u200bethyl-2-\u200bpyrrolidinone |
67433-52-7 | 250mg |
$ 1728.00 | 2023-04-19 |
5-\u200b(Aminomethyl)\u200b-\u200b1-\u200bethyl-2-\u200bpyrrolidinone Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
Additional information on 5-\u200b(Aminomethyl)\u200b-\u200b1-\u200bethyl-2-\u200bpyrrolidinone
5-(Aminomethyl)-1-ethyl-2-pyrrolidinone: A Comprehensive Overview
5-(Aminomethyl)-1-ethyl-2-pyrrolidinone, also known by its CAS number 67433-52-7, is a versatile organic compound with significant applications in various fields. This compound belongs to the class of pyrrolidinones, which are cyclic amides derived from pyrrolidine. The structure of 5-(Aminomethyl)-1-ethyl-2-pyrrolidinone consists of a five-membered ring with an amide group at position 2 and an aminomethyl group at position 5, along with an ethyl substituent at position 1. These structural features contribute to its unique chemical properties and reactivity.
The synthesis of 5-(Aminomethyl)-1-ethyl-2-pyrrolidinone typically involves multi-step processes, often starting from readily available starting materials such as pyrrolidine or its derivatives. Recent advancements in synthetic chemistry have enabled more efficient and environmentally friendly methods for the production of this compound. For instance, researchers have explored the use of catalytic asymmetric synthesis to enhance the yield and enantioselectivity of the product. Such innovations not only improve the economic viability of production but also align with the growing demand for sustainable chemical manufacturing practices.
One of the key applications of 5-(Aminomethyl)-1-ethyl-2-pyrrolidinone lies in its use as an intermediate in organic synthesis. Its amide functionality makes it highly reactive towards nucleophilic attack, enabling it to participate in a wide range of reactions such as alkylation, acylation, and Michael addition. These reactions are pivotal in the construction of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries. For example, this compound has been employed as a building block in the synthesis of bioactive molecules targeting various therapeutic areas, including cancer and infectious diseases.
In addition to its role as a synthetic intermediate, 5-(Aminomethyl)-1-ethyl-2-pyrrolidinone exhibits interesting pharmacological properties. Recent studies have highlighted its potential as a drug delivery agent due to its ability to form stable complexes with hydrophobic drugs. This property is particularly valuable in enhancing the solubility and bioavailability of poorly soluble pharmaceutical compounds. Furthermore, its biocompatibility and low toxicity profile make it a promising candidate for use in targeted drug delivery systems.
The physical properties of 5-(Aminomethyl)-1-ethyl-2-pyrrolidinone also contribute to its utility in different industrial applications. It is a stable compound under normal conditions, with a melting point of approximately 80°C and a boiling point around 180°C under standard pressure. Its solubility in common organic solvents such as dichloromethane and ethyl acetate facilitates its handling and processing during chemical transformations.
From an environmental perspective, understanding the degradation pathways of 5-(Aminomethyl)-1-ethyl-2-pyrrolidinone is crucial for assessing its ecological impact. Recent research has focused on evaluating its biodegradability under various environmental conditions. Studies have shown that this compound undergoes microbial degradation through hydrolytic cleavage of the amide bond, leading to the formation of less complex byproducts that are more readily assimilated by microorganisms.
In conclusion, 5-(Aminomethyl)-1-ethyl-2-pyrrolidinone (CAS No: 67433-52-7) is a multifaceted compound with diverse applications across different industries. Its unique chemical structure, coupled with advancements in synthetic methodologies and pharmacological insights, positions it as an essential component in modern chemical research and development. As ongoing studies continue to uncover new facets of its properties and potential uses, this compound is poised to play an increasingly significant role in both academic and industrial settings.
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